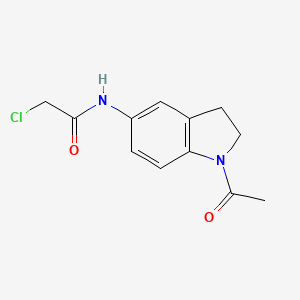![molecular formula C15H19N3O4 B2548073 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione CAS No. 1005099-98-8](/img/structure/B2548073.png)
3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various properties and activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized, suggesting a potential interest in the chemical and biological properties of this class of molecules .
Synthesis Analysis
The synthesis of related compounds involves multicomponent processes and ring-opening strategies, as seen in the synthesis of 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, which are structurally similar to the compound . These methods are compatible with a wide range of substituents and are conducted under mild conditions, allowing for the practical synthesis of these compounds without the need for chromatography .
Molecular Structure Analysis
Structural and spectroscopic evaluations of similar compounds have been performed using techniques such as X-ray crystallography, which provides detailed information about the crystal packing and intermolecular interactions . The molecular structures are often stabilized by hydrogen bond interactions, and the geometrical parameters obtained from theoretical calculations show good conformity with experimental data .
Chemical Reactions Analysis
The chemical behavior of related compounds has been studied through various reactions. For instance, the reaction of nitrilimine with different dipolarophilic reagents leads to the formation of pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives . The reduction of similar azo-pyrazole compounds has been observed to occur in multiple steps, with the species involved undergoing electron transfer processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectra . These studies provide insights into the vibrational wavenumbers, nuclear magnetic resonance properties, and mass spectral features of the compounds. Additionally, polarographic studies have been conducted to understand the redox behavior of these molecules in various solvent mixtures .
Wissenschaftliche Forschungsanwendungen
Optical and Electronic Materials Development
A series of symmetrically substituted diketopyrrolopyrrole derivatives, including compounds with structural similarities to the chemical , have been synthesized showcasing potential applications in the development of novel organic optoelectronic materials. These derivatives demonstrate significant red-shifts in maximum absorption and emission bands correlating with the electron-donating strength of substituents, suggesting their utility in optoelectronic devices and biological systems due to increased water solubility (Guan-qi Zhang et al., 2014).
Photophysical Properties Exploration
The optical properties of diketopyrrolopyrrole derivatives under alkaline conditions have been explored, revealing their potential as acid-base indicators. This suggests that compounds with similar frameworks could serve crucial roles in sensing applications, benefitting from the detailed study of their photophysical behaviors (Guan-qi Zhang et al., 2014).
Polymer Solar Cells Improvement
A novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole backbone, similar to the structure of interest, has been synthesized for use as an electron transport layer in inverted polymer solar cells. This development highlights the chemical's relevance in enhancing the power conversion efficiency of solar cells through improved electron mobility and conductivity (Lin Hu et al., 2015).
Corrosion Inhibition for Mild Steel
Pyranopyrazole derivatives, structurally akin to the target molecule, have been identified as effective corrosion inhibitors for mild steel in acidic environments. The comprehensive studies, including gravimetric, electrochemical, and theoretical investigations, underscore the potential of similar compounds in protecting industrial materials from corrosive damage (M. Yadav et al., 2016).
Anticancer Agents Development
The synthesis and biological evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives have been conducted, showing promising anticancer activities against several human cancer cell lines. This research suggests that compounds sharing structural features with the specified chemical could be potent candidates for developing new anticancer therapies (Hongshuang Li et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-17-13-11(14(20)18(15(13)21)7-8-22-2)12(16-17)9-5-3-4-6-10(9)19/h3-6,11-13,16,19H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZAEMZUBFUCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/no-structure.png)
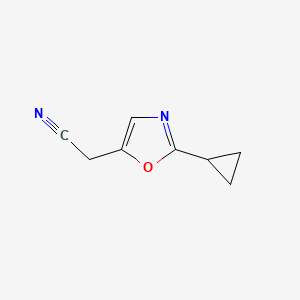
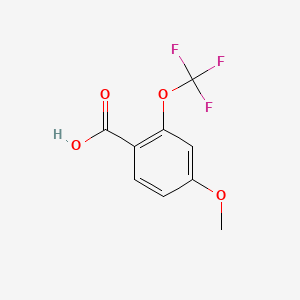
![N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547997.png)
![5-{[(Tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2547999.png)
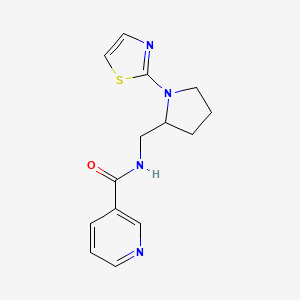
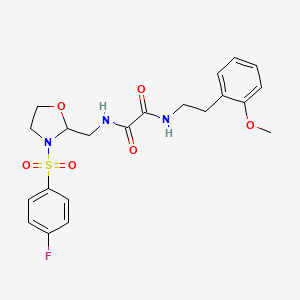

![(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B2548006.png)
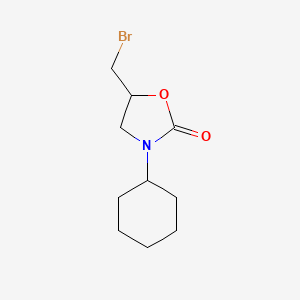
![Ethyl [(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate](/img/structure/B2548009.png)
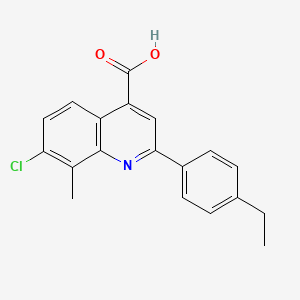
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2548011.png)
